Bzl-L-leu-ome hcl
Overview
Description
Benzyl-L-leucine methyl ester hydrochloride, also known as Bzl-L-leu-ome hcl, is a compound with the molecular formula C14H21NO2·HCl and a molecular weight of 271.8 g/mol . It is a white crystalline powder with a melting point of 155-161°C . This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Bzl-L-leu-ome hcl, also known as Benzyl-L-leucine methyl ester hydrochloride, primarily targets proteases . Proteases are enzymes that perform proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous physiological and cellular processes .
Mode of Action
This compound interacts with its target proteases, which can be used to investigate the specificity, mechanism, and kinetics of protease action . This interaction allows for the understanding of the role of proteases in physiological processes and also aids in designing inhibitors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the induction of protease-dependent cell death, also known as apoptosis . This effect is observed in immune cells such as mast cells, phagocytes, monocytes/macrophages, and natural killer cells .
Biochemical Analysis
Biochemical Properties
Bzl-L-leu-ome hcl plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with lysosomal enzymes, leading to the formation of dipeptides such as Leu-Leu-OMe, which are responsible for certain cellular effects . The compound’s interaction with enzymes like peptidases can result in the hydrolysis of its ester bond, influencing its stability and activity in biochemical assays .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been observed to cause lysosomal disruption and cell death in human monocytes, as well as the removal of natural killer cell activity from human peripheral mononuclear cells . These effects are mediated through the formation of dipeptides like Leu-Leu-OMe, which exhibit toxicity towards natural killer cells . Additionally, this compound can influence cell signaling pathways and gene expression, contributing to its impact on cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with lysosomal enzymes, leading to the generation of toxic dipeptides such as Leu-Leu-OMe . These dipeptides can disrupt lysosomal integrity, resulting in cell death. The compound’s methyl ester group makes it more resistant to hydrolysis by certain peptidases, allowing for detailed studies on enzyme selectivity and function . This compound’s effects on gene expression and enzyme activity further elucidate its role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s resistance to hydrolysis by peptidases allows it to maintain its activity for extended periods, facilitating long-term studies on enzyme selectivity and function . Its stability may vary depending on the experimental conditions, and degradation products could influence its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects, including cell death and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent. Toxicity studies in animal models are crucial for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to lysosomal enzyme activity. The compound’s interaction with peptidases and other enzymes influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . The formation of dipeptides like Leu-Leu-OMe through enzymatic hydrolysis highlights the compound’s role in protease-dependent cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is primarily associated with lysosomes, where it interacts with lysosomal enzymes to exert its effects . The compound’s targeting signals and post-translational modifications may direct it to specific cellular compartments, influencing its activity and function. Studies on its subcellular localization provide insights into its role in lysosomal disruption and cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-L-leucine methyl ester hydrochloride typically involves the protection of the amino group of L-leucine, followed by esterification and benzylation. The general steps are as follows:
Protection of the amino group: The amino group of L-leucine is protected using a suitable protecting group such as Boc (tert-butyloxycarbonyl).
Esterification: The carboxyl group of the protected L-leucine is esterified using methanol and an acid catalyst to form the methyl ester.
Benzylation: The protected L-leucine methyl ester is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Deprotection and hydrochloride formation: The protecting group is removed, and the resulting benzyl-L-leucine methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of benzyl-L-leucine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl-L-leucine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-L-leucine, while reduction may produce L-leucine methyl ester .
Scientific Research Applications
Benzyl-L-leucine methyl ester hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
L-leucine methyl ester hydrochloride: Similar in structure but lacks the benzyl group.
Benzyl-L-alanine methyl ester hydrochloride: Similar but with alanine instead of leucine.
Benzyl-L-valine methyl ester hydrochloride: Similar but with valine instead of leucine.
Uniqueness
Benzyl-L-leucine methyl ester hydrochloride is unique due to its specific structure, which includes a benzyl group attached to the L-leucine methyl ester. This structural feature imparts distinct chemical properties and reactivity, making it valuable in peptide synthesis and other applications .
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-4-methylpentanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)9-13(14(16)17-3)15-10-12-7-5-4-6-8-12;/h4-8,11,13,15H,9-10H2,1-3H3;1H/t13-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYNDDALSOAJA-ZOWNYOTGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NCC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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